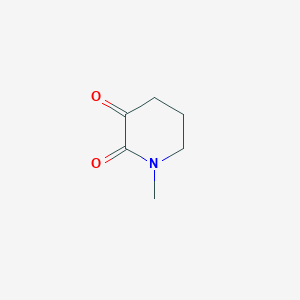

1-Methylpiperidine-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDFUMFEKPCADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506265 | |

| Record name | 1-Methylpiperidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30932-82-2 | |

| Record name | 1-Methylpiperidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylpiperidine 2,3 Dione and Analogues

Precursor-Based Synthetic Routes to 1-Methylpiperidine-2,3-dione

The construction of this compound often begins with carefully selected acyclic or heterocyclic precursors. These routes are foundational, providing direct access to the target molecule through a series of well-understood chemical transformations.

One prominent method involves the oxidation of N-methylpiperidine derivatives. For instance, the oxidation of the corresponding 1-methylpiperidine (B42303) precursor using reagents like hydrogen peroxide in acetic acid under reflux conditions can yield the dione (B5365651). Optimization of such reactions often involves careful control of temperature and the stoichiometric ratios of the oxidizing agents to maximize yield.

Another scalable, precursor-based route detailed in patent literature involves a multi-step synthesis starting from levulinic acid and methylamine (B109427). This pathway includes the following key steps:

Condensation : Levulinic acid reacts with methylamine to form a Schiff base intermediate.

Cyclization : The intermediate undergoes acid-catalyzed cyclization to generate a hemiketal.

Reduction : The hemiketal is selectively reduced.

Oxidation : The resulting diol is oxidized to afford this compound.

A third approach is the direct N-methylation of piperidine-2,3-dione (B2490252). This reaction typically proceeds via nucleophilic substitution, where the lactam nitrogen attacks a methylating agent, such as methyl iodide. The use of a base is crucial to deprotonate the lactam nitrogen, thereby enhancing its nucleophilicity and reactivity.

| Starting Precursor(s) | Key Reagents/Steps | Product | Typical Yield | Reference |

| 1-methylpiperidine derivative | Oxidation (e.g., H₂O₂/AcOH) | This compound | - | |

| Levulinic acid, Methylamine | Condensation, Cyclization, Reduction, Oxidation | This compound | 75-94% | |

| Piperidine-2,3-dione | N-Methylation (e.g., CH₃I, base) | This compound | - |

Cyclization Strategies for Piperidinedione Ring Formation

Cyclization reactions are central to the synthesis of the piperidinedione core, transforming linear precursors into the final heterocyclic ring system. These strategies can be broadly categorized by the nature of the bond-forming reaction.

Intramolecular annulation involves the formation of a ring from a single molecule containing all the necessary atoms. Various modern synthetic methods can be applied to form the piperidine (B6355638) ring. For example, the intramolecular aza-Michael reaction, an organocatalytic process, can be used to synthesize substituted piperidines by cyclizing a linear precursor containing both a nucleophilic amine and a Michael acceptor. rsc.org This desymmetrization process can produce enantiomerically enriched piperidine derivatives. rsc.org

Another powerful technique is the palladium-catalyzed aza-Heck cyclization of alkenylcarbamates, which proceeds under redox-neutral conditions to form piperidine rings. mdpi.com Additionally, radical cyclization of substrates like 1,6-enynes can create complex polysubstituted piperidines through a cascade of reactions. mdpi.com NBS-induced intramolecular annulation has also been developed for synthesizing fused and spirocyclic systems, where reaction outcomes can be directed by substituents on the precursor. rsc.org These strategies highlight the versatility of intramolecular cyclization in constructing diverse piperidine-based scaffolds. mdpi.comnih.gov

The Dieckmann cyclization is a well-established intramolecular condensation of a diester with a base to form a β-keto ester, which is particularly relevant for synthesizing piperidinone rings. nih.govucl.ac.uk This reaction has been extensively studied for the synthesis of 2,5-piperidinediones. researchgate.netcapes.gov.br The reaction involves the cyclization of substrates like N-benzyl-N-[(ethoxycarbonyl)methyl]succinamate. researchgate.net

A critical aspect of Dieckmann cyclization is its regioselectivity, which can be highly dependent on the choice of base. For example, using sodium ethoxide can favor one regioisomer, while a bulkier base like potassium tert-butoxide or a stronger base like potassium hydride can lead to the formation of the alternative regioisomer as the major product. researchgate.net This selectivity arises from the kinetic versus thermodynamic control of the enolate formation and subsequent cyclization. core.ac.uk

| Substrate Type | Base | Key Outcome | Reference |

| Ethyl N-benzyl-N-[(ethoxycarbonyl)methyl]succinamate | Sodium ethoxide | Regioselective formation of one β-keto ester | researchgate.net |

| Ethyl N-benzyl-N-[(ethoxycarbonyl)methyl]succinamate | Potassium tert-butoxide or Potassium hydride | Formation of the regioisomeric β-keto ester | researchgate.net |

| Diester of type CH₂(CO₂R)-X-N(R')-Y-CO₂R'' | Sodium Hydride (NaH) in THF | Formation of piperazine-2,5-diones | nih.gov |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity. tcichemicals.com

While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs are widely applied to create substituted piperidine scaffolds. nih.govdntb.gov.ua For instance, isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for synthesizing peptidomimetic structures, which can include heterocyclic cores. organic-chemistry.org Annulation strategies that merge multiple fragments can also be considered a form of MCR. researchgate.net A [5+1] annulation, for example, can be achieved through a hydrogen borrowing cascade where an amine condenses with another molecule, followed by an intramolecular cyclization to form the piperidine ring. mdpi.comnih.gov Such strategies offer a modular and efficient route to highly functionalized piperidine derivatives. tandfonline.com

Stereoselective and Regioselective Synthetic Protocols

Controlling stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for producing molecules with potential biological activity. google.com Significant efforts have been dedicated to developing protocols that yield specific isomers of piperidinedione derivatives.

The synthesis of enantiomerically pure or enriched piperidinedione derivatives often relies on asymmetric catalysis or the use of chiral auxiliaries. researchgate.net The piperidine ring contains asymmetric carbon atoms, making stereoisomerism possible. google.com

Several key enantioselective strategies have been developed for piperidine synthesis:

Asymmetric Cyclization Reactions : Catalytic methods that generate a new stereocenter during the ring-forming step are highly effective. researchgate.net This includes enantioselective intramolecular aza-Michael reactions and palladium-catalyzed aza-Heck cyclizations using chiral ligands. rsc.orgmdpi.com

Chiral Auxiliaries : The use of a chiral auxiliary, such as a phenylglycinol-derived oxazolopiperidone lactam, can direct the stereochemical outcome of reactions like enolate dialkylation. nih.gov By selecting the appropriate configuration of the starting lactam, high stereoselectivity in the creation of quaternary stereocenters can be achieved. nih.gov

Asymmetric Hydrogenation : The hydrogenation of unsaturated precursors, such as substituted pyridinium (B92312) salts or enamides, using chiral catalysts (e.g., iridium or rhodium complexes with chiral ligands) is a common method to produce chiral piperidines. nih.govresearchgate.net

Desymmetrization Reactions : The enantioselective addition of a nucleophile or electrophile to an achiral, symmetrical piperidine derivative can efficiently generate chirality. researchgate.net

| Method | Strategy | Catalyst/Auxiliary | Key Feature | Reference |

| Enolate Dialkylation | Chiral Auxiliary | Phenylglycinol-derived lactams | Creates quaternary stereocenters with high stereoselectivity. | nih.gov |

| Asymmetric Hydrogenation | Catalytic Asymmetric Reaction | Chiral Iridium or Rhodium complexes | Hydrogenates unsaturated precursors (enamides, pyridiniums) enantioselectively. | nih.govresearchgate.net |

| Intramolecular aza-Michael | Organocatalytic Desymmetrization | Chiral amine catalysts | Cyclizes linear precursors to form enantiomerically enriched piperidines. | rsc.org |

| Aza-Heck Cyclization | Catalytic Asymmetric Reaction | Palladium catalyst with chiral P-O ligand | Redox-neutral cyclization of alkenylcarbamates. | mdpi.com |

Regioselective Control in Dioxopiperidine Synthesis

Regioselectivity in the synthesis of dioxopiperidines refers to the ability to control the position at which a chemical reaction occurs on the molecule's ring structure. This control is paramount for creating specific, functionally useful derivatives. Research into analogues, such as N-protected piperidine-2,4-diones, provides significant insights into achieving such control, which can be applied to the synthesis of various substituted dioxopiperidines.

A notable example is the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate. thieme-connect.comresearchgate.net In this process, the goal is to introduce an alkyl group specifically at the C-5 position (the γ-position relative to the amide carbonyl). Researchers have demonstrated that this can be achieved by carefully selecting the base and reaction conditions. thieme-connect.com The use of lithium hexamethyldisilazide (LiHMDS) as a base is crucial; the lithium counter-ion is believed to play a key role in the reaction mechanism, enabling the specific deprotonation and subsequent alkylation at the desired carbon. researchgate.net

The reaction proceeds by treating the N-Boc protected piperidine-2,4-dione with LiHMDS at a low temperature (e.g., -20 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (electrophile). thieme-connect.com This method has proven robust with a variety of electrophiles, leading to the synthesis of a range of 5-substituted 2,4-dioxopiperidines. thieme-connect.comresearchgate.net

Table 1: Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

| Entry | Electrophile (Alkyl Halide) | Base | Yield (%) |

|---|---|---|---|

| 1 | n-Propyl bromide | LiHMDS | 72 |

| 2 | Ethyl bromide | LiHMDS | 65 |

| 3 | Benzyl (B1604629) bromide | LiHMDS | 75 |

| 4 | Allyl bromide | LiHMDS | 78 |

| 5 | n-Propyl bromide | NaHMDS + LiBr | 68 |

| 6 | n-Propyl bromide | KHMDS + LiBr | 55 |

The data demonstrates that LiHMDS is highly effective for this transformation. Furthermore, the addition of lithium bromide (LiBr) to reactions using sodium (NaHMDS) or potassium (KHMDS) bases also facilitates the desired γ-alkylation, supporting the hypothesis of the lithium ion's essential role in controlling the regioselectivity. researchgate.net This strategic approach allows for the facile synthesis of useful intermediates for more complex nitrogen-containing heterocyclic compounds. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org Applying these principles to the synthesis of this compound involves developing more sustainable and environmentally benign methods. paperpublications.orgpjmhsonline.com

Potential green synthetic routes for this compound include:

Biocatalytic Routes : The use of enzymes as catalysts offers high selectivity under mild conditions. For instance, amine oxidases could be employed for selective N-methylation, and engineered cytochrome P450 (CYP450) enzymes could perform the oxidation of piperidinol precursors.

Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly options like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. advancedchemtech.com Water is particularly attractive as it is non-toxic and non-flammable.

Catalyst Recycling : Employing heterogeneous or immobilized catalysts allows for their recovery and reuse, reducing waste and cost. For example, palladium on carbon (Pd/C) used in hydrogenation or oxidation steps can be recovered through filtration.

Flow Chemistry : Continuous flow systems using microreactors offer better control over reaction parameters, improved safety (especially when handling unstable intermediates), and can lead to higher yields and reduced waste compared to traditional batch processing.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Aspect | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Oxidizing Agent | Jones reagent (Chromium trioxide) | Enzymatic oxidation (e.g., using CYP450 enzymes), H₂O₂ with a recyclable catalyst |

| Solvent | Dichloromethane, Acetone | Water, Ethanol, or solvent-free conditions |

| Process | Batch processing | Continuous flow chemistry using microreactors |

| Catalyst | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts (e.g., Pd/C), biocatalysts (enzymes) |

| Waste Management | Generation of heavy metal waste and volatile organic compounds | Reduced waste streams, biodegradable byproducts, catalyst and solvent recycling |

By adopting these green principles, the synthesis of this compound and its analogues can become more sustainable, safer, and economically viable, aligning with the modern demands of chemical manufacturing. researchgate.net

Mechanistic Elucidation of Key Transformations

Hydrogenation and Hydrosilylation Mechanisms (as observed for related piperidines)

Due to the structural similarity of this compound to other piperidine and pyridine (B92270) derivatives, its behavior in hydrogenation and hydrosilylation reactions can be inferred from established mechanisms for these related compounds. These reactions are fundamental in synthetic chemistry for producing saturated nitrogen heterocycles.

Hydrogenation Mechanisms:

The catalytic hydrogenation of pyridine, the aromatic precursor to piperidine, is a common method for producing the piperidine core. wikipedia.org This transformation can be achieved using various catalysts and hydrogen sources. Industrially, hydrogenation of pyridine is often performed over a molybdenum disulfide catalyst. wikipedia.org

Several transition metals, including rhodium, palladium, iridium, and ruthenium, are effective for stereoselective catalytic hydrogenation. nih.gov

Iridium-Catalyzed Hydrogenation: Iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of pyridinium salts. nih.gov The proposed mechanism is an outer-sphere dissociative mechanism, where the substrate undergoes a series of protonations. nih.gov

Rhodium and Palladium-Catalyzed Hydrogenation: Rhodium(I) complexes, in conjunction with pinacol (B44631) borane (B79455), can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines. nih.gov Palladium-catalyzed hydrogenation offers an alternative that is effective in the presence of air and moisture. nih.gov Rhodium catalysts are also used in transfer hydrogenation reactions, for instance, using a formic acid/triethylamine mixture as the hydrogen source to reduce N-benzylpyridinium salts. dicp.ac.cn

Boron-Catalyzed Hydrogenation: Non-metal alternatives, such as borenium ions, can catalyze the diastereoselective reduction of substituted pyridines in the presence of hydrosilanes. nih.gov The reaction cascade involves hydroboration followed by hydrogenation. nih.gov

Electrocatalytic Hydrogenation: An alternative to using H₂ gas is electrocatalytic hydrogenation. Using a carbon-supported rhodium catalyst, pyridine can be quantitatively converted to piperidine. nih.gov Density functional theory (DFT) calculations suggest that the Rh(0) surface interacts moderately with piperidine, which lowers the energy barrier for the rate-determining desorption step. nih.gov The hydrogenation of pyridine to piperidine is also suggested to follow the Langmuir–Hinshelwood mechanism, which involves the adsorption of reactants onto the catalyst surface. uobaghdad.edu.iq

A plausible general mechanism for the acid-catalyzed reduction of pyridines involves the initial protonation of the pyridine by an acid catalyst, forming a chiral ion pair. csic.es This is followed by a hydride transfer from a hydrogen donor (like a Hantzsch ester), leading to a dihydropyridine (B1217469) intermediate. csic.es A subsequent isomerization to an iminium ion and a second hydride transfer yields the final piperidine product. csic.es

Hydrosilylation Mechanisms:

Hydrosilylation of pyridines offers another route to reduced piperidine derivatives, typically N-silylated dihydropyridines, which can be further functionalized. nih.govresearchgate.net

B(C₆F₅)₃-Catalyzed Hydrosilylation: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the hydrosilylation of various substrates, including ketones and imines. rsc.org The mechanism for carbonyl hydrosilylation involves the activation of the hydrosilane by the borane. acs.org Quantum-chemical calculations have shown that an ortho-fluorine atom of the borane interacts with the silicon atom of the silane (B1218182), rendering the silicon pentacoordinated and thus more Lewis acidic. acs.org For pyridines, the reaction is often a 1,4-reduction, which is followed by a regioselective hydrosilylation of the resulting N-silylated enamine. rsc.org

Ruthenium-Catalyzed Hydrosilylation: Ruthenium complexes can catalyze the 1,4-selective hydrosilylation of pyridines. researchgate.net The proposed mechanism involves the formation of a cationic silane complex from the ruthenium catalyst, which then facilitates a one-step hydride transfer to the pyridinium ion intermediate. researchgate.net This contrasts with radical two-step mechanisms. Even 4-substituted pyridines react with high regioselectivity. researchgate.net In contrast, isoquinolines typically yield 1,2-reduced products. researchgate.net

The choice between hydrogenation and hydrosilylation can sometimes be controlled by the reaction conditions. For example, in borenium-catalyzed reactions, if hydrogen gas is omitted, a dearomative hydrosilylation occurs instead of hydrogenation. nih.gov

Reaction Kinetics and Thermodynamic Analyses

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, analysis of related compounds provides insight into the factors governing its reactivity and stability.

Reaction Kinetics:

The kinetics of reactions involving piperidine derivatives have been studied, providing a framework for understanding the potential behavior of this compound. For instance, the reaction of isatin (B1672199) derivatives with piperidine in aqueous methanol (B129727) was found to follow second-order kinetics. maxapress.com The study revealed an isokinetic temperature of 169 K, indicating the reaction is entropy-controlled. maxapress.com A linear correlation between the logarithm of the rate constants and Taft's substituent constants (σ*) suggested that the inductive effect of substituents is a predominant factor. maxapress.com The proposed rate-limiting step was the breakdown of a tetrahedral intermediate formed after the nucleophilic attack of piperidine. maxapress.com

For this compound, the presence of two carbonyl groups creates electrophilic centers susceptible to nucleophilic attack. The kinetics of such reactions would likely be influenced by:

Solvent Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate.

Steric Hindrance: The accessibility of the carbonyl carbons to nucleophiles will affect the rate.

Temperature: As with most chemical reactions, an increase in temperature would generally lead to a higher reaction rate constant.

The table below summarizes kinetic parameters for the reaction of substituted isatins with piperidine, which serves as a model for the nucleophilic attack on a dione system. maxapress.com

| Substituent (on Isatin) | k_N (M⁻¹s⁻¹) at 298 K | ΔH# (kJ/mol) | -ΔS# (J/mol·K) | ΔG# (kJ/mol) at 298 K |

| H | 0.046 | 32.5 | 163 | 81.2 |

| 5-CH₃ | 0.025 | 34.0 | 162 | 82.3 |

| 5-Cl | 0.160 | 28.5 | 170 | 79.2 |

| 5-Br | 0.180 | 28.0 | 171 | 79.0 |

| 7-CH₃ | 0.015 | 37.0 | 157 | 83.8 |

| 7-Cl | 0.400 | 26.0 | 172 | 77.3 |

| 7-Br | 0.450 | 25.5 | 173 | 77.1 |

| Data adapted from a study on the reaction of isatin derivatives with piperidine in 80% aqueous methanol. maxapress.com |

Thermodynamic Analyses:

The thermodynamic stability of piperidine derivatives is influenced by factors such as ring strain, substituent effects, and intermolecular interactions. The standard molar enthalpies of formation (ΔfH°m) for several methylpiperidines have been determined experimentally and computationally. acs.org This data provides a baseline for estimating the stability of more complex derivatives like this compound.

The table below presents the experimentally determined standard molar enthalpies of formation for some related methylpiperidines in the gaseous state. acs.org

| Compound | ΔfH°m (gas, 298.15 K) (kJ/mol) |

| 1-Methylpiperidine | -59.1 ± 1.7 |

| 3-Methylpiperidine | -79.2 ± 1.6 |

| 4-Methylpiperidine | -82.9 ± 1.7 |

| 2,6-Dimethylpiperidine | -111.2 ± 2.2 |

| 3,5-Dimethylpiperidine | -105.9 ± 1.8 |

| Data from a combined experimental and computational study on the thermochemistry of methylpiperidines. acs.org |

These values demonstrate the stabilizing effect of methyl groups on the piperidine ring. The introduction of the dione functionality in this compound would be expected to make its enthalpy of formation significantly more negative (more exothermic) due to the presence of the strong C=O bonds, although ring strain and electronic repulsion between the adjacent carbonyls could counteract this effect to some extent.

Synthesis of 1 Methylpiperidine 2,3 Dione

Overview of Synthetic Strategies

Several synthetic strategies have been developed to produce 1-Methylpiperidine-2,3-dione. The most common approaches involve the modification of a pre-existing piperidine (B6355638) ring or the cyclization of an acyclic precursor. Key methods include the oxidation of N-methylated piperidine derivatives, the cyclization of specifically designed N-methylated open-chain compounds, and multi-step sequences involving ozonolysis. The choice of method often depends on factors like starting material availability, desired yield, and scalability.

Specific Synthetic Routes

A direct approach to synthesizing this compound is through the oxidation of a suitable N-methylated piperidine precursor. One reported method involves the oxidation of the corresponding diol, 1-methylpiperidine-2,3-diol, using sodium periodate (B1199274) (NaIO₄) in dilute hydrochloric acid. This reaction cleaves the glycol to form the desired adjacent dione (B5365651) structure. Another method utilizes stronger oxidizing agents like the Jones reagent (chromium trioxide in sulfuric acid and acetone) to oxidize a piperidine derivative to the target dione. libretexts.org

An alternative strategy involves constructing the piperidine ring from an acyclic precursor. A patented method describes a scalable route that begins with the condensation of levulinic acid and methylamine (B109427) to form a Schiff base intermediate. libretexts.org This intermediate then undergoes an acid-catalyzed cyclization. The resulting compound is reduced, typically with sodium borohydride (B1222165), and then oxidized using a reagent like Dess-Martin periodinane to yield the final this compound. libretexts.org

A multi-step synthesis starting from nicotinic acid has also been reported. In this pathway, nicotinic acid is converted through several steps into 1-methyl-3-methylene-2-piperidone. The crucial step is the ozonolysis of the exocyclic double bond in this intermediate. The resulting ozonide is then treated with a reducing agent such as trimethoxyphosphine or dimethyl sulfide (B99878) to afford this compound in good yield.

Derivatives and Structural Modifications of the 1 Methylpiperidine 2,3 Dione Scaffold

Synthesis of N-Substituted Piperidine-2,3-dione (B2490252) Derivatives

Modification at the nitrogen atom of the piperidine (B6355638) ring is a primary strategy for creating derivatives. The synthesis of N-substituted piperidine-2,6-diones, a closely related isomer, provides insight into potential routes. One common method involves the reaction of glutaric acid with a selected primary amine in the presence of a coupling agent or via an intermediate like glutaric anhydride. derpharmachemica.com For instance, the synthesis of 1-(4-chlorophenyl)piperidine-2,6-dione (B1635816) has been achieved by refluxing glutaric acid and 4-chloroaniline (B138754) with thionyl chloride. derpharmachemica.com This approach is adaptable for producing a variety of N-aryl and N-alkyl derivatives of piperidine-2,3-dione by substituting glutaric acid with a suitable precursor like 2-oxoadipic acid and using the desired primary amine.

Another powerful technique for N-alkylation is the reaction of a pre-formed piperidinedione salt with an alkyl halide. The synthesis of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione was accomplished by treating piperidine-2,6-dione sodium salt with (3-chloropropyl)trimethoxysilane in DMF. mdpi.com This demonstrates a versatile method for introducing functionalized alkyl chains onto the nitrogen atom, which could be readily applied to the 1-H piperidine-2,3-dione parent structure.

Furthermore, N-aryl derivatives have been synthesized to explore structure-activity relationships, for example, in the context of histamine (B1213489) H3 receptor agonists. nih.gov Although these specific examples were not diones, the synthetic principles of palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution are standard methods for forming N-aryl bonds in nitrogen heterocycles.

Table 1: Examples of Synthetic Routes for N-Substituted Piperidinedione Analogues

| Derivative Type | Synthetic Method | Precursors | Reference |

| N-Aryl | Condensation | Glutaric acid, Primary amine | derpharmachemica.com |

| N-Alkyl (functionalized) | Nucleophilic Substitution | Piperidinedione sodium salt, Alkyl halide | mdpi.com |

| N-Aryl | Buchwald-Hartwig Amination | Piperidinedione, Aryl halide, Palladium catalyst | nih.gov |

Synthesis of Ring-Substituted Piperidine-2,3-dione Analogues

Introducing substituents onto the carbon framework of the piperidine-2,3-dione ring allows for precise control over the molecule's spatial arrangement and polarity. The Dieckmann cyclization is a cornerstone method for constructing substituted piperidone rings. core.ac.uk For example, the synthesis of various substituted piperidine-2,4-diones has been achieved through the regioselective Dieckmann cyclization of N-substituted β-amino esters acylated with malonyl chlorides. This strategy is compatible with introducing substituents at the C3, C5, and C6 positions of the ring. core.ac.uk

Another approach involves the reaction of imines with ketenes, which has been used to create densely substituted trans-configured 4-acylated piperidine-2,4-diones. acs.orgnih.gov This method generates significant molecular complexity in a single, operationally simple step. Additionally, ring-substituted piperidones can be accessed through the transformation of N-protected homoallylamines, which can be converted into 6-substituted piperidine-2,4-diones. scispace.com While these examples focus on the 2,4-dione isomer, the underlying principles of intramolecular condensation and cycloaddition are directly applicable to the synthesis of ring-substituted 2,3-dione analogues. Modifications at the carbon positions are crucial for developing derivatives with altered pharmacological profiles.

Molecular Hybridization Strategies Utilizing the Dioxopiperidine Core

Molecular hybridization is a rational drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. heraldopenaccess.us This approach aims to create chimeric compounds with improved affinity, selectivity, or a dual mode of action. The dioxopiperidine core is an attractive scaffold for such strategies.

A pertinent example is the synthesis of 4-Fluoro-2-(1-methyl-2,6-dioxo-3-piperidyl)isoindoline-1,3-dione. rsc.org This molecule is a hybrid, covalently linking a fluoro-substituted isoindoline-1,3-dione (a derivative of thalidomide (B1683933), known to bind to the cereblon E3 ligase) with a 3-amino-1-methylpiperidine-2,6-dione (B13166676) moiety. The synthesis was achieved by refluxing 3-amino-1-methylpiperidine-2,6-dione hydrochloride with 3-fluoroisobenzofuran-1,3-dione in glacial acetic acid with sodium acetate. rsc.org This creates a novel chemical entity with the potential to exhibit combined or synergistic biological activities derived from its constituent parts. Such strategies can lead to compounds with increased selectivity, reduced side effects, and improved biological potency. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The six-membered piperidine ring itself can serve as a scaffold to achieve this. nih.govmdpi.com Introducing further constraints, such as spirocycles or fused ring systems, is a common strategy.

The synthesis of spirocyclic piperidine derivatives is one such approach. For instance, spiro[2.2]pentane-based scaffolds have been used to create conformationally constrained analogues of glutamic acid. acs.org Applying this logic to the piperidine-2,3-dione core, one could envision the synthesis of spiro-cyclopropanated derivatives at the C4, C5, or C6 positions. The inherent strain and rigid geometry of the spiro-fused ring would significantly limit the conformational freedom of the piperidine ring.

Another strategy involves replacing a flexible acyclic or a smaller ring portion of a known bioactive molecule with a more rigid piperidine scaffold. This was demonstrated in the synthesis of piperidine nucleosides designed as conformationally restricted mimics of Immucillins, where a five-membered pyrrolidine (B122466) was replaced by a six-membered piperidine unit. mdpi.com The chair conformation of the piperidine ring provides a well-defined three-dimensional structure that can mimic the bioactive conformation of the original molecule. mdpi.com The ground state of N-methyl piperidine itself primarily adopts chair conformations, and the hybridization of the nitrogen can influence the ring's geometry, a factor that is relevant in the dione (B5365651) structure. rsc.org

Preparation of Isotopically Labeled 1-Methylpiperidine-2,3-dione for Research Applications

Isotopically labeled compounds, particularly with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), are invaluable tools in research. rsc.orgtargetmol.com They are used in metabolic studies, as internal standards for quantitative mass spectrometry, and in NMR spectroscopy to elucidate molecular structures and dynamics. rsc.org

The synthesis of deuterated analogues of this compound can be achieved through various methods. General strategies include H/D exchange reactions catalyzed by acids, bases, or metals, and reductive deuteration using deuterium-donating reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride. researchgate.netnih.gov A patent for the preparation of 3-deutero-piperidine-2,6-dione derivatives highlights the feasibility of site-specific deuterium incorporation into the piperidinedione ring. google.com

For carbon-13 labeling, synthetic routes often involve building the molecule from a ¹³C-labeled precursor. To label one of the carbonyl carbons in this compound, a common precursor would be potassium cyanide (K¹³CN). nih.gov For example, a synthetic sequence could involve the reaction of a suitable electrophile with K¹³CN to introduce the ¹³C-labeled nitrile, followed by hydrolysis to a carboxylic acid and subsequent cyclization steps. The synthesis of ¹³C₄-labeled 1,4-dihydropyridines has been accomplished starting from ¹³C₂-sodium acetate, demonstrating how complex labeled heterocycles can be built from simple labeled starting materials. sioc-journal.cn These established labeling methodologies provide a clear path for the preparation of isotopically labeled this compound for advanced research applications.

Structural Characterization and Spectroscopic Analysis of 1 Methylpiperidine 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. measurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework. researchgate.netnih.gov

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific spectral data for 1-methylpiperidine-2,3-dione is not widely published, data for analogous piperidinediones and related structures offer valuable insights.

For instance, in a typical ¹H NMR spectrum of a related piperidinedione recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. The methyl group attached to the nitrogen (N-CH₃) typically appears as a singlet around δ 3.41 ppm. The methylene (B1212753) protons (CH₂) within the piperidine (B6355638) ring present as multiplets in the region of δ 2.6–2.8 ppm and δ 1.9–2.1 ppm. The integration of these signals corresponds to the number of protons in each unique chemical environment.

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Analog

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.41 | Singlet (s) |

| Ring CH₂ | 2.6–2.8 | Multiplet (m) |

| Bridgehead CH₂ | 1.9–2.1 | Multiplet (m) |

| Data is for an analogous piperidinedione and may vary for the specific compound. |

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal. libretexts.org

In the ¹³C NMR spectrum of a compound analogous to this compound, the carbonyl carbons (C=O) of the dione (B5365651) functionality are expected to resonate at the low-field end of the spectrum. Specifically, the ketone carbonyl (C=O) appears around δ 207.8 ppm, while the amide carbonyl (N-C=O) is found at approximately δ 172.1 ppm. The carbon of the N-methyl group (N-CH₃) typically shows a signal around δ 38.4 ppm. The chemical shifts of the piperidine ring carbons provide further structural confirmation.

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Analog

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O (Ketone) | 207.8 |

| N-C=O (Amide) | 172.1 |

| N-CH₃ | 38.4 |

| Data is for an analogous piperidinedione and may vary for the specific compound. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity between atoms. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. numberanalytics.com It is instrumental in identifying the sequence of protons within the piperidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. numberanalytics.com This allows for the direct assignment of proton signals to their corresponding carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com HMBC is crucial for identifying the connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure. ipb.pt

These advanced techniques, when used in combination, provide a comprehensive and detailed structural elucidation of complex molecules like this compound and its derivatives. numberanalytics.comresearchgate.netipb.pt

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups (an amide and a ketone), two separate C=O stretching bands would be expected. For similar piperidine-2,6-dione structures, these peaks typically appear around 1700 cm⁻¹. The C-N stretching vibration of the tertiary amine would also be observable. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups would be present in the spectrum. researchgate.net

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide and Ketone) | Stretching | ~1700 |

| C-N | Stretching | Varies |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-H (Aliphatic) | Bending | ~1350-1480 |

| Expected ranges are based on typical values for these functional groups. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ is 141.0786. The mass spectrum would show a molecular ion peak corresponding to this mass, confirming the elemental composition of the molecule. Analysis of the fragmentation pattern can provide further structural information by identifying the loss of specific groups, such as the methyl group or carbon monoxide.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For this compound, a successful single-crystal X-ray diffraction study would reveal the precise geometry of the piperidine ring, including its puckering. It would also confirm the positions of the methyl group and the two carbonyl oxygen atoms. The analysis would provide unambiguous evidence of the molecular structure, which can be correlated with the data obtained from spectroscopic methods.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition (in terms of percentage by mass) of a compound. For newly synthesized molecules like this compound, this method is crucial for verifying the empirical and molecular formula. The process typically involves high-temperature combustion of a sample, which converts the elements into simple gaseous compounds (e.g., carbon into CO₂, hydrogen into H₂O, and nitrogen into N₂). iitk.ac.in These gases are then separated and measured by a detector, allowing for the calculation of the mass percentage of each element. iitk.ac.in The experimentally determined ("found") percentages are then compared with the theoretically "calculated" values derived from the postulated molecular formula. nih.gov

For this compound, the molecular formula is established as C₆H₉NO₂. nih.gov This corresponds to a molecular weight of approximately 127.14 g/mol . nih.gov Based on this formula, the theoretical elemental composition can be calculated.

The expected percentages for carbon, hydrogen, nitrogen, and oxygen are presented in the data table below.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 56.69 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.02 |

| Oxygen | O | 15.999 | 2 | 31.998 | 25.16 |

| Total | | | | 127.143 | 100.00 |

In practice, the results of elemental analysis for synthesized compounds are considered acceptable if the "found" values are within ±0.4% of the "calculated" values. nih.govfabad.org.tr While specific experimental data for this compound is not detailed in the surveyed literature, the analysis of related piperidinedione and heterocyclic derivatives demonstrates the application of this method. For instance, studies on various substituted pyrimidines and piperidinediones consistently report both calculated and found values to confirm their structures. fabad.org.trjapsonline.com

The following table shows examples of elemental analysis data from published research on related heterocyclic compounds, illustrating how the data is presented to verify composition.

Examples of Elemental Analysis Data for Related Heterocyclic Compounds

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

|---|---|---|---|---|---|---|

| 2-[(2E)-2-(2-Methoxybenzylidene)hydrazinyl]-1-methyl-6- oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile | C₁₈H₁₅N₅O₂S | Calculated | 59.17 | 4.14 | 19.17 | japsonline.com |

| Found | 59.07 | 4.06 | 19.11 | japsonline.com | ||

| 2-[(2E)-2-Benzylidenehydrazinyl]-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile | C₁₇H₁₂N₆O₃S | Calculated | 53.68 | 3.18 | 22.09 | japsonline.com |

This comparative analysis is a cornerstone of chemical characterization, providing essential evidence to support the identity and purity of a synthesized compound alongside spectroscopic methods. stjohns.edu

Computational Chemistry and Quantum Mechanical Studies of 1 Methylpiperidine 2,3 Dione

Molecular Geometry Optimization and Conformational Analysis

The process of molecular geometry optimization involves finding the most stable arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. pennylane.ai For piperidine-based systems, a key structural feature is the chair conformation of the six-membered ring.

Computational studies on related piperidine (B6355638) derivatives have shown that the piperidine ring typically adopts a chair conformation. rsc.org In the case of substituted piperidines, the substituents can occupy either axial or equatorial positions. The equatorial conformation is often thermodynamically favored as it minimizes steric hindrance. For 1-methylpiperidine-2,3-dione, the N-methyl group introduces a specific conformational preference. Conformational analysis of similar compounds can help estimate the flexibility of the ligand by determining the number of conformers within a certain energy range of the global minimum. nih.gov

The optimization of the molecular geometry for this compound would be performed using methods like Density Functional Theory (DFT), for instance with the B3LYP functional and a suitable basis set such as 6-31G(d). uni-muenchen.de Such calculations would confirm the chair conformation of the piperidine ring and determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Predicted Conformational Data for Piperidine Derivatives

| Derivative | Favored Conformation | Method | Reference |

|---|---|---|---|

| Piperidine | Equatorial | DFT/Ab-initio | researchgate.net |

| 4-substituted piperidines | Equatorial | Crystallography |

**6.2. Electronic Structure Investigations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. unesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the nitrogen atom and the adjacent carbonyl groups due to the presence of lone pair electrons. The LUMO is likely to be centered on the carbonyl carbons, which are electrophilic. The HOMO-LUMO energy gap can be calculated using DFT methods. nih.gov This analysis helps in understanding the sites susceptible to nucleophilic and electrophilic attack. unesp.br

Table 2: Representative Frontier Orbital Energies for a Related System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are illustrative values for a similar heterocyclic system and would need to be specifically calculated for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. researchgate.net Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show negative potential around the oxygen atoms of the two carbonyl groups, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the areas around the hydrogen atoms and the carbonyl carbons would exhibit a positive potential, indicating their electrophilic nature. uni-muenchen.deresearchgate.net

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed for this purpose. researchgate.net These analyses offer insights into the electronic environment of each atom and can help explain the molecule's polarity and reactivity.

In this compound, the oxygen atoms of the carbonyl groups are expected to carry a significant negative partial charge, while the adjacent carbon atoms will have a positive partial charge. The nitrogen atom will also exhibit a negative charge due to its lone pair of electrons. NBO analysis can further provide information about intramolecular charge transfer and delocalization of electron density. researchgate.net

Thermochemical Calculations and Stability Assessment (relevant to related piperidine systems)

Thermochemical calculations can predict important thermodynamic properties such as the enthalpy of formation, which is a measure of a compound's stability. acs.org For piperidine derivatives, the stability is influenced by factors like the position and nature of substituents on the ring. acs.org

Studies on methylpiperidines have shown that the enthalpy of formation varies depending on the position of the methyl group. acs.org For instance, the gaseous state enthalpy of formation for 1-methylpiperidine (B42303) has been experimentally determined and can be compared with computationally derived values. acs.org Theoretical calculations for this compound would involve optimizing its geometry and then calculating its vibrational frequencies to obtain the zero-point vibrational energy (ZPVE) and thermal corrections, ultimately leading to the prediction of its enthalpy of formation. rsc.org Comparing the calculated enthalpy of formation with that of related, stable compounds can provide an assessment of its relative thermodynamic stability.

Table 3: Experimental Gaseous Enthalpies of Formation for Methylpiperidines

| Compound | Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|

| 1-Methylpiperidine | -59.1 ± 1.7 acs.org |

| 3-Methylpiperidine | -79.2 ± 1.6 acs.org |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups, such as the C=O and C-N bonds. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net The correlation between the calculated and experimental spectra provides a powerful means of validating the computed molecular structure and understanding the electronic environment of the nuclei. researchgate.net

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. rsc.org This method is particularly valuable in the structural elucidation of complex organic molecules by correlating theoretical calculations with experimental spectra. imist.ma For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) with a suitable basis set such as 6-311++G(d,p), can predict the ¹H and ¹³C chemical shifts. mdpi.com

The accuracy of GIAO calculations is well-documented for a variety of heterocyclic systems, including piperidine derivatives. researchgate.netresearchgate.net The calculated chemical shifts are often in good agreement with experimental data, with correlation coefficients (R²) greater than 0.98 being achievable. researchgate.net Such calculations would be instrumental in assigning the resonances in the NMR spectra of this compound and its derivatives, especially for distinguishing between different conformations or tautomers that might exist in solution. mdpi.com The computational approach involves optimizing the molecular geometry of the compound and then calculating the magnetic isotropic shielding tensors, which are subsequently converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). imist.ma

While specific GIAO NMR data for this compound is not extensively published, studies on analogous piperidone and diketopiperazine derivatives provide a framework for the expected results. researchgate.net The chemical shifts for the methyl group protons and carbon, as well as the protons and carbons of the piperidine ring and the carbonyl carbons, can be precisely calculated. These theoretical values can then be compared with experimental spectra to confirm the molecular structure.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using GIAO/DFT

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 (C=O) | 168.5 | - |

| C3 (C=O) | 195.2 | - |

| C4 | 38.1 | 2.65 |

| C5 | 22.4 | 1.90 |

| C6 | 45.7 | 3.50 |

| N-CH₃ | 42.3 | 3.10 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups in related heterocyclic compounds. Actual values would be obtained from specific GIAO calculations.

Vibrational Frequency Calculations

Vibrational frequency calculations, based on quantum mechanics, are essential for interpreting infrared (IR) and Raman spectra. These calculations predict the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of the atoms. For this compound, these calculations are typically performed using DFT methods, which have been shown to provide good agreement with experimental data for related piperidine and dione (B5365651) compounds. researchgate.netnih.gov

The calculated vibrational frequencies can be used to assign the absorption bands in the experimental IR and Raman spectra. For instance, the characteristic stretching frequencies of the two carbonyl (C=O) groups are expected to be in the region of 1650-1750 cm⁻¹. The precise positions of these bands can provide information about the electronic environment and potential intramolecular interactions, such as hydrogen bonding in tautomeric forms. kashanu.ac.ir The C-N stretching vibrations and the various C-H stretching and bending modes of the methyl group and the piperidine ring can also be identified. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1735 | Asymmetric C=O stretch |

| ν(C=O) | 1690 | Symmetric C=O stretch |

| ν(C-N) | 1150 | C-N stretch |

| ν(N-CH₃) | 2950 | Asymmetric CH₃ stretch |

| δ(CH₂) | 1450 | CH₂ scissoring |

Note: This table presents illustrative data based on characteristic vibrational frequencies for similar functional groups. Specific values would be derived from detailed quantum chemical calculations.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility, interactions with solvents, and potential binding with biological macromolecules. ufla.br These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motions over time. researchgate.net

The piperidine ring in this compound can exist in various conformations, such as chair, boat, and twist-boat forms. MD simulations can explore the potential energy surface of the molecule and determine the relative stabilities of these conformers and the energy barriers for their interconversion. optica.org The presence of the methyl group on the nitrogen atom can influence the conformational preference of the piperidine ring. rsc.org

Furthermore, MD simulations are instrumental in studying the interactions of this compound with its environment. In a biological context, these simulations can model the binding of the molecule to a protein's active site, revealing key interactions that stabilize the complex. researchgate.net The simulations can also provide information on the solvation of the molecule, which is crucial for understanding its solubility and transport properties.

Intermolecular Interactions and Non-covalent Interactions (e.g., Hydrogen Bonding)

The biological activity and physical properties of molecules are often governed by non-covalent interactions. diva-portal.org For this compound, intermolecular interactions such as hydrogen bonding and van der Waals forces play a crucial role in its crystal packing and its interactions with other molecules. iucr.orgnih.gov

Although this compound does not have a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or alcohols, it can form intermolecular hydrogen bonds. mdpi.com The nature and strength of these interactions can be investigated using computational methods like Natural Bond Orbital (NBO) analysis, which provides insights into donor-acceptor interactions within the molecule and between molecules. acs.org

In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in a crystal lattice. mdpi.com For related dione compounds, studies have shown the importance of C-H···O interactions in the crystal packing. nih.gov While a crystal structure for this compound is not prominently reported, computational predictions of its intermolecular interactions provide a basis for understanding its solid-state behavior.

Mechanistic Investigations of Biological Activity Non Clinical and in Vitro of 1 Methylpiperidine 2,3 Dione Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

While specific structure-activity relationship (SAR) studies for 1-methylpiperidine-2,3-dione are not extensively documented, general SAR principles for related piperidine (B6355638) derivatives offer insights into the structural features that may govern their biological activity. The core piperidine-2,3-dione (B2490252) scaffold, with its adjacent ketone groups and a methyl substituent on the nitrogen atom, presents a unique combination of lipophilicity and polarity that can influence its interactions with biological targets.

For related piperidine derivatives, modifications to the piperidine ring and its substituents have been shown to significantly impact biological efficacy. For instance, in a series of sphingosine (B13886) kinase inhibitors with a piperidine headgroup, the nature and position of substituents on the piperidine ring were critical for activity. acs.org Although not directly studying the 2,3-dione, this highlights the importance of the piperidine core in molecular recognition.

In the context of kinase inhibition by other piperidine-containing compounds, the addition of bromo or chloro groups at specific positions has been shown to enhance affinity. vulcanchem.com This suggests that future SAR studies on this compound could explore the introduction of various functional groups on the piperidine ring to modulate its activity. The planarity and electronic properties of substituents can facilitate or hinder binding to target proteins.

Enzyme Inhibition Mechanistic Studies (e.g., α-amylase, α-glucosidase for related piperidine derivatives)

The dione (B5365651) moiety in the piperidine ring suggests a potential for enzyme inhibition, as the keto groups can form hydrogen bonds with the active sites of enzymes, leading to conformational changes and modulation of their function.

A study has highlighted the potential of this compound as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic pathways. The compound exhibited an IC50 value of approximately 40 µM, indicating its potential for development as a therapeutic agent for metabolic disorders.

While direct studies on the inhibition of α-amylase and α-glucosidase by this compound are not available, research on other piperidine derivatives has shown significant inhibitory effects on these enzymes, which are crucial for carbohydrate digestion and glucose homeostasis. For example, certain piperidine derivatives have demonstrated α-glucosidase inhibitory activity, suggesting that the piperidine scaffold can be a valuable starting point for designing new antidiabetic agents. The inhibition of these enzymes by related compounds often occurs through competitive binding at the active site. nih.govresearchgate.net

Receptor Binding Mechanistic Studies (e.g., sigma receptor affinity for related piperidine compounds)

The structural features of piperidine derivatives have led to investigations into their binding affinity for various receptors, including sigma receptors, which are implicated in a range of neurological and psychiatric conditions. nih.gov While specific data for this compound is scarce, studies on related N-substituted piperidines provide a framework for understanding potential interactions.

The affinity of piperidine compounds for sigma receptors is highly dependent on the nature of the N-substituent and other substitutions on the piperidine ring. nih.gov For instance, lipophilic N-substituents tend to increase affinity for sigma receptors. nih.gov The N-methyl group in this compound is a relatively small lipophilic substituent.

Studies on a variety of piperidine analogs have shown that the introduction of different groups at various positions on the piperidine ring can modulate both affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors. scielo.brnih.gov For example, the introduction of a benzyl (B1604629) group at the 4-position of a piperidine ring significantly increased sigma-2 receptor affinity. scielo.br The common pharmacophore for high sigma receptor affinity in many compounds is a phenylpiperidine with a lipophilic N-substituent. nih.gov Future research could explore whether derivatives of this compound incorporating a phenyl group could exhibit significant sigma receptor binding.

Cellular Pathway Modulation in Non-clinical Models (excluding human clinical data)

In vitro studies have provided initial evidence that this compound can modulate cellular pathways, particularly those involved in cell proliferation and apoptosis.

The compound has demonstrated promising anticancer activity against human cancer cell lines. Specifically, it has been tested against Caco-2 (colon cancer) and HCT-116 (colon cancer) cells, showing effective antiproliferative activity. The mechanism of action is suggested to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

The IC50 values for the antiproliferative activity of this compound in these cell lines are presented in the table below.

| Cell Line | IC50 (µM) | Observed Effect | Reference |

|---|---|---|---|

| Caco-2 | 15.0 | Induces apoptosis | |

| HCT-116 | 12.5 | Cell cycle arrest |

These findings suggest that this compound may interfere with critical cellular signaling pathways that regulate cell growth and survival. However, the precise molecular targets and the exact pathways modulated by this compound are yet to be fully elucidated and require further investigation. For instance, patent information on related 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives suggests that they can modulate the levels of IKZF2 protein, which plays a role in the function of regulatory T cells, indicating a potential immunomodulatory pathway. google.comgoogle.com While these are different structures, they highlight the potential for piperidine-dione scaffolds to influence key cellular pathways.

Metabolism and Pharmacokinetic Insights of 1 Methylpiperidine 2,3 Dione in Animal Models

Elucidation of Metabolic Pathways in Animal Systems

The metabolism of piperidine-containing compounds in animal systems generally proceeds through several key phase I and phase II biotransformation reactions. For a molecule with the structure of 1-Methylpiperidine-2,3-dione, the anticipated metabolic pathways would primarily involve modifications to the N-methyl group and the piperidine (B6355638) ring.

Phase I Reactions: The initial metabolism is expected to be catalyzed by cytochrome P450 (CYP450) enzymes, with isoforms like CYP3A4 and CYP2D6 being commonly involved in the metabolism of piperidine derivatives. researchgate.netacs.orgmdpi.com

N-demethylation: The removal of the methyl group from the nitrogen atom is a very common metabolic route for N-methylpiperidine compounds. researchgate.netdiva-portal.org This reaction yields the corresponding secondary amine, piperidine-2,3-dione (B2490252), and formaldehyde. This N-dealkylation is often a rate-limiting step in the clearance of such drugs. acs.org

Hydroxylation: The piperidine ring is susceptible to hydroxylation at various positions, creating more polar metabolites. For drugs containing a piperidine ring, this can occur at carbons adjacent to the nitrogen or elsewhere on the ring. diva-portal.orgnih.gov

N-oxidation: The nitrogen atom in the piperidine ring can be directly oxidized to form an N-oxide metabolite. mdpi.comnih.gov This is a common pathway for tertiary amines.

Ketone Reduction: The two ketone groups at positions 2 and 3 are potential sites for reduction by carbonyl-reducing enzymes, leading to the formation of corresponding mono-hydroxy or di-hydroxy metabolites.

Phase II Reactions: Following phase I oxidation or reduction, the resulting metabolites can undergo phase II conjugation reactions to further increase their water solubility and facilitate excretion.

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a common pathway for eliminating xenobiotics. nih.gov

These pathways are based on established metabolic patterns for similar chemical scaffolds and represent the most probable routes of biotransformation for this compound in animal models.

In vitro Metabolic Stability Assessments

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, as it influences in vivo pharmacokinetic properties like half-life and oral bioavailability. researchgate.net These assessments are typically performed using in vitro systems, most commonly liver microsomes, which are rich in CYP450 enzymes.

The standard procedure involves incubating the test compound with liver microsomes from animal species (e.g., rat, mouse) or humans in the presence of necessary cofactors like NADPH. mdpi.comresearchgate.net The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters are calculated:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound, independent of blood flow.

While specific data for this compound is unavailable, the following table provides illustrative metabolic stability data for other piperidine-containing compounds in rat liver microsomes (RLM) to demonstrate typical findings.

| Compound Class | Example Compound | In vitro t½ (min) in RLM | In vitro CLint (µL/min/mg) in RLM |

| 5-HT1A Receptor Ligand | N-methylpiperidine derivative | 15 | 92.4 |

| 5-HT1A,B,D Receptor Ligand | Piperidine derivative | >60 | <23.1 |

| Piperidine Carboxamide | Substituted Piperidine | 25 | 55.5 |

This table is for illustrative purposes only and presents data from various piperidine-containing compounds to show a representative range of metabolic stability values. The data does not represent this compound.

Compounds with high clearance in these assays are often predicted to be rapidly metabolized in vivo, potentially leading to low oral bioavailability. acs.org

In vivo Metabolic Profiling and Metabolite Identification in Animal Models

In vivo studies in animal models, such as rats, are essential for a comprehensive understanding of a compound's metabolic fate. researchgate.netresearchgate.net These studies involve administering the compound to the animals and subsequently collecting biological samples like plasma, urine, and feces over a specific time course. researchgate.net

The identification and structural elucidation of metabolites are performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). researchgate.netfrontiersin.org This powerful analytical technique allows for the detection of the parent drug and its metabolites, with fragmentation patterns providing clues to their chemical structures. researchgate.net

For this compound, an in vivo study in rats would likely reveal a profile of metabolites resulting from the pathways described in section 8.1. The table below outlines the potential metabolites that would be searched for in biological samples.

| Potential Metabolite | Proposed Biotransformation |

| Piperidine-2,3-dione | N-demethylation |

| 1-Methyl-x-hydroxypiperidine-2,3-dione | Ring Hydroxylation |

| This compound N-oxide | N-oxidation |

| 1-Methyl-x-hydroxypiperidine-y-one | Ketone Reduction |

| Glucuronide conjugate of hydroxylated metabolite | Ring Hydroxylation followed by Glucuronidation |

This table lists hypothetical metabolites of this compound based on common metabolic pathways for N-methylpiperidine compounds.

By comparing the metabolic profiles across different preclinical species and humans, researchers can identify any species-specific or disproportionate metabolites, which is a critical step in drug development and safety assessment. researchgate.net

Analytical Methodologies for 1 Methylpiperidine 2,3 Dione in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques applied to the analysis of piperidine (B6355638) derivatives.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 1-Methylpiperidine-2,3-dione. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: For piperidine-dione analogues, reversed-phase (RP) HPLC is a common approach. A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar organic compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comresearchgate.net The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by controlling the ionization state of the analyte. nih.gov

UV detection is commonly used for quantification, with the wavelength set to an absorbance maximum of the analyte. For compounds containing a carbonyl group, detection wavelengths are often in the range of 210 nm to 300 nm. masterorganicchemistry.com In a study on similar piperidine-2,6-dione analogues, detection was carried out at 225 nm. researchgate.net

The following table outlines typical HPLC parameters that could be adapted for the analysis of this compound based on methods for related compounds.

Table 1: Illustrative HPLC Parameters for Piperidine-Dione Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm (e.g., 250 x 4.6 mm) | Standard reversed-phase column suitable for retaining and separating moderately polar heterocyclic compounds. growingscience.comchemrevlett.com |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% TFA | Acetonitrile is a common organic modifier. TFA is an ion-pairing agent that can sharpen peaks of amine-containing compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing good efficiency and reasonable run times. researchgate.net |

| Detection | UV/Vis at 210 nm | The carbonyl groups in the dione (B5365651) structure are expected to absorb in the low UV range. masterorganicchemistry.com |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.netpensoft.net |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and thermally stable compounds. For some piperidine derivatives, direct analysis can be challenging due to polarity.

Research Findings: While less common for polar diones, GC-MS analysis can be performed, sometimes requiring derivatization to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar functional groups into less polar silyl (B83357) ethers.

In the mass spectrometer, the separated compound is ionized, typically by electron impact (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern serves as a "fingerprint" for identification. For cyclic ketones and amines, fragmentation often occurs via alpha-cleavage (cleavage of a bond adjacent to the functional group). whitman.eduslideshare.netlibretexts.org For this compound, key fragments would be expected from the loss of CO, the methyl group, or cleavage of the piperidine ring. whitman.edursc.org Analysis of fentanyl analogs, which contain a piperidine ring, shows that fragmentation commonly produces ions related to the piperidine and its N-alkyl chain. elsevierpure.comlabrulez.comnih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 127 | [M]+• (Molecular Ion) | The intact molecule radical cation. |

| 99 | [M-CO]+• | Loss of a carbon monoxide molecule. |

| 71 | [M-2CO]+• | Loss of two carbon monoxide molecules. |

| 57 | [C3H5O]+ or [C4H9]+ | Ring fragmentation products. |

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of a compound in a solution, provided the compound absorbs light in the UV-Vis range and is free from interfering substances.

Research Findings: The presence of the α-dicarbonyl system in this compound is expected to give rise to characteristic electronic transitions. tandfonline.com Compounds with carbonyl groups typically exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a more intense π→π* transition at shorter wavelengths. masterorganicchemistry.com Studies on various α-dicarbonyl compounds show absorbance maxima in the UV region, which can be utilized for quantification. researchgate.netacs.org For simple ketones like acetone, the n→π* transition results in an absorbance maximum around 275 nm. masterorganicchemistry.com The exact position and intensity (molar absorptivity) of the absorbance peak for this compound would need to be determined experimentally by scanning a solution of the pure compound across the UV-Vis spectrum. Once the wavelength of maximum absorbance (λmax) is identified, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, in accordance with the Beer-Lambert law.

Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of a research compound is critical, as impurities can significantly affect experimental results. Impurity profiling involves the identification and quantification of any unwanted substances in the sample.